molecular formula C18H13Cl3O3 B4892416 6-CHLORO-7-[(3,4-DICHLOROPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE

6-CHLORO-7-[(3,4-DICHLOROPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE

Cat. No.: B4892416
M. Wt: 383.6 g/mol
InChI Key: CHEJQVUKWFRDPB-UHFFFAOYSA-N
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Description

6-Chloro-7-[(3,4-dichlorophenyl)methoxy]-4-ethyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by the presence of a chromenone core structure substituted with chloro, dichlorophenyl, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(3,4-dichlorophenyl)methoxy]-4-ethyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorophenol, ethyl acetoacetate, and 4-chloro-2-hydroxybenzaldehyde.

    Condensation Reaction: The first step involves the condensation of 3,4-dichlorophenol with 4-chloro-2-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate in the presence of a catalyst, such as piperidine, to form the chromenone core structure.

    Chlorination: The final step involves the chlorination of the chromenone core using a chlorinating agent, such as thionyl chloride, to introduce the chloro substituent at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent selection, to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-[(3,4-dichlorophenyl)methoxy]-4-ethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride, to yield reduced derivatives.

    Substitution: The chloro substituent can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced chromenone derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

6-Chloro-7-[(3,4-dichlorophenyl)methoxy]-4-ethyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is studied for its effects on cellular pathways and its potential as a probe for biological imaging.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(3,4-dichlorophenyl)methoxy]-4-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the modulation of cellular pathways. Additionally, its ability to interact with receptors can result in changes in cellular signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-7-[(3,4-dichlorophenyl)methoxy]-4-methylchromen-2-one
  • 6-Chloro-7-[(3,4-dichlorophenyl)methoxy]-4-propylchromen-2-one

Uniqueness

6-Chloro-7-[(3,4-dichlorophenyl)methoxy]-4-ethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-7-[(3,4-dichlorophenyl)methoxy]-4-ethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3O3/c1-2-11-6-18(22)24-16-8-17(15(21)7-12(11)16)23-9-10-3-4-13(19)14(20)5-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEJQVUKWFRDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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